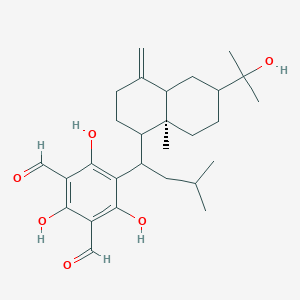

Macrocarpal K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H40O6 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

5-[1-[(8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3/t17?,18?,21?,22?,28-/m0/s1 |

InChI Key |

OOAOETHJYYAVCC-VXOQDSSJSA-N |

Isomeric SMILES |

CC(C)CC(C1CCC(=C)C2[C@]1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

Canonical SMILES |

CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Macrocarpal K: Structure, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Macrocarpal K, a natural product isolated from Eucalyptus species. This document details its chemical structure, summarizes its known biological activities with available quantitative data, and provides detailed experimental protocols for its isolation and bioactivity assessment. Furthermore, a proposed mechanism of action for its antifouling properties is presented, drawing from research on related compounds.

Chemical Structure and Properties of this compound

This compound is a phloroglucinol-diterpene adduct. Its chemical identity has been established through spectroscopic methods and is detailed in public chemical databases.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Source |

| IUPAC Name | 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | PubChem |

| Molecular Formula | C₂₈H₄₀O₆ | PubChem |

| Molecular Weight | 472.6 g/mol | PubChem |

| InChI | InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3/t17-,18-,21+,22+,28+/m1/s1 | PubChem |

| InChIKey | OOAOETHJYYAVCC-SMYUTWQPSA-N | PubChem |

| Canonical SMILES | CC(C)C--INVALID-LINK--C(C)(C)O)C">C@HC3=C(C(=C(C(=C3O)C=O)O)C=O)O | PubChem |

Biological Activity of this compound

This compound has demonstrated significant biological activity, particularly as an antifouling agent against marine invertebrates.

Antifouling Activity

Experimental Protocols

Isolation of this compound from Eucalyptus globulus

The following protocol is a synthesized methodology based on the successful isolation of various macrocarpals, including this compound, from Eucalyptus species.

3.1.1. Plant Material and Extraction

-

Plant Material: Fresh or air-dried leaves of Eucalyptus globulus are used as the starting material.

-

Extraction:

-

The leaves are ground into a fine powder to increase the surface area for extraction.

-

The powdered material is extracted with 95% ethanol (B145695) under reflux conditions for 1 hour. This process is repeated twice.

-

The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

3.1.2. Solvent Partitioning and Fractionation

-

The crude extract is suspended in water and partitioned with n-hexane. This step is repeated to ensure the thorough removal of nonpolar compounds.

-

The aqueous layer is then partitioned with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate (B1210297), to extract the macrocarpals.

3.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

The chloroform or ethyl acetate fraction is concentrated and subjected to silica gel column chromatography.

-

A stepwise gradient elution is performed using a solvent system such as hexane-ethyl acetate or chloroform-methanol, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of macrocarpals.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified by reversed-phase HPLC using a C18 column.

-

A gradient elution with a mobile phase consisting of methanol (B129727) and water (often with a small percentage of acetic acid) is typically employed.

-

The purity and identity of the isolated this compound are confirmed by spectroscopic methods (NMR, MS).

-

Antifouling Bioassay against Mytilus edulis galloprovincialis

This protocol describes a method to assess the attachment-inhibiting activity of this compound.

3.2.1. Test Organisms

-

Blue mussels (Mytilus edulis galloprovincialis) of a consistent size (e.g., 10-30 mm shell length) are collected and acclimated in an aquarium with running seawater.

3.2.2. Assay Procedure

-

Preparation of Test Plates:

-

Cardboard or asbestos (B1170538) plates are cut into rectangular pieces.

-

A defined test zone and a blank (control) zone of the same area are marked on each plate.

-

-

Sample Application:

-

This compound is dissolved in a volatile solvent (e.g., methanol or acetone).

-

A specific amount of the sample solution is applied to the test zone.

-

The solvent is allowed to evaporate completely. The control zone is treated with the solvent only.

-

-

Exposure and Observation:

-

The prepared plates are placed in an aquarium containing the acclimated mussels.

-

After a defined period (e.g., 20-24 hours), the number of mussels that have attached byssal threads to the test and control zones is counted.

-

-

Data Analysis:

-

The percentage of attachment inhibition is calculated for the test zone relative to the control zone.

-

The concentration at which 50% of the mussels are inhibited from attaching (EC₅₀) can be determined by testing a range of this compound concentrations.

-

Proposed Mechanism of Antifouling Action

The precise molecular mechanism of this compound's antifouling activity has not been fully elucidated. However, based on the known effects of related phloroglucinol (B13840) compounds and general mechanisms of antifouling agents, a plausible pathway involves the induction of oxidative stress and subsequent apoptosis in the cells of the target organism.

Caption: Proposed mechanism of this compound's antifouling activity.

This proposed pathway suggests that this compound interacts with the cell membranes of the mussel, leading to an increase in intracellular reactive oxygen species (ROS). The resulting oxidative stress can trigger a cascade of events, including the activation of caspases, which are key enzymes in the execution of apoptosis (programmed cell death). This cellular damage and death would ultimately inhibit the physiological processes required for the mussel to produce and attach its byssal threads, thus preventing fouling. This mechanism is analogous to the observed antifungal action of the related compound, Macrocarpal C, which also involves membrane disruption and ROS generation. Further research is required to validate this proposed mechanism for this compound in marine invertebrates.

References

An In-depth Technical Guide to Macrocarpal K: Discovery, Origin, and Bioactivity in Eucalyptus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal K, a notable member of the phloroglucinol-terpene adduct family known as macrocarpals, has been identified in Eucalyptus species. This technical guide provides a comprehensive overview of the discovery, botanical origin, and known biological activities of this compound. Due to the limited specific data on this compound, this guide also incorporates detailed information on the closely related and more extensively studied macrocarpals A, B, and C as a comparative reference. This document outlines detailed experimental protocols for the isolation and bioactivity assessment of macrocarpals, presents available quantitative data in structured tables, and visualizes key experimental workflows and biological signaling pathways using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, highlighting the therapeutic potential of this class of compounds and identifying areas for future investigation.

Discovery and Origin of this compound

This compound was first isolated and characterized from the leaves of Eucalyptus globulus. It is structurally defined as an isopentylphloroglucinol-β-eudesmol adduct. Like other macrocarpals, it is a complex meroterpenoid, a class of natural products derived from a mixed biosynthetic pathway that combines a phloroglucinol (B13840) core with a terpene moiety.

The primary botanical sources for macrocarpals, including this compound, are species within the Eucalyptus genus, most notably Eucalyptus macrocarpa and Eucalyptus globulus. The leaves of these plants are a rich source of these bioactive compounds.

Physicochemical Properties

While specific physicochemical data for this compound is not extensively documented in publicly available literature, the general properties can be inferred from data on related macrocarpals, such as Macrocarpal B.

Table 1: Physicochemical Properties of Macrocarpal B (as a reference for this compound)

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₄₀O₆ | |

| Molecular Weight | 472.6 g/mol | |

| Appearance | Slightly yellowish powder | |

| General Class | Phloroglucinol dialdehyde (B1249045) diterpene |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and biological evaluation of macrocarpals. While a specific, detailed protocol for this compound is not available, the general methods used for other macrocarpals are applicable.

Extraction and Isolation of Macrocarpals

A general workflow for the isolation of macrocarpals from Eucalyptus leaves involves solvent extraction followed by chromatographic purification.

-

Plant Material: Fresh or air-dried leaves of Eucalyptus globulus or Eucalyptus macrocarpa are collected and ground into a fine powder to increase the surface area for extraction.

-

Essential Oil Removal: A pre-extraction step with a non-polar solvent such as n-hexane can be employed to remove essential oils, which can improve the yield of macrocarpals.

-

Solvent Extraction: The powdered leaf material is then extracted with a polar solvent. Common methods include:

-

Extraction with 80% aqueous acetone.

-

Reflux with 95% ethanol.

-

Methanol (B129727) extraction followed by liquid-liquid partitioning.

-

The crude extract is subjected to a series of chromatographic steps to isolate individual macrocarpals.

-

Solvent Partitioning: The crude extract is partitioned between ethyl acetate (B1210297) and water to separate compounds based on polarity. The ethyl acetate fraction, which is enriched with macrocarpals, is concentrated.

-

Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. A gradient of chloroform (B151607) and methanol is commonly used as the mobile phase to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape. Detection is typically performed using a UV detector at approximately 275 nm.

Structural Elucidation

The structure of isolated macrocarpals is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure, including stereochemistry.

Table 2: ¹H and ¹³C NMR Spectral Data for Macrocarpal B in CD₃OD

| Position | δC (ppm) | δH (ppm) |

| 1 | 193.9 | 10.01 (1H, s) |

| 2 | 193.9 | - |

| 3 | 172.2 | 3.25 |

| 4 | 37.5 | 2.32 / 1.26 |

| 5 | 59.0 | 1.96 |

| 6 | 22.1 | 1.07 / 0.91 |

| 7 | 45.9 | 1.61 / 1.43 |

| 8 | 25.8 | 1.51 |

| 9 | 25.8 | 1.51 |

| 11 | 41.5 | 1.26 / 0.91 |

| 13 | 50.9 | 1.13 |

| 14 | 29.0 | 1.13 |

| 23 | 31.5 | 0.56 |

| 24 | 27.9 | 0.49 |

Bioactivity Assays

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Macrocarpal Solutions: The purified macrocarpal is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

-

Incubation: The microbial inoculum is added to each well containing the diluted macrocarpal. The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the macrocarpal that completely inhibits visible growth of the microorganism.

-

Reaction Mixture Preparation: In a 96-well microplate, the assay buffer, DPP-4 enzyme solution, and the macrocarpal solution at various concentrations are combined.

-

Incubation: The mixture is incubated at 37°C for a short period (e.g., 10 minutes).

-

Reaction Initiation: The enzymatic reaction is initiated by adding the DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorescent substrate).

-

Measurement: The plate is incubated at 37°C for a defined period (e.g., 30 minutes), and the product formation is measured using a microplate reader (spectrophotometrically or fluorometrically).

-

Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percent inhibition against the logarithm of the macrocarpal concentration.

-

Test Organism: The blue mussel, Mytilus edulis galloprovincialis, is used as the test organism.

-

Assay Setup: The assay is typically conducted in multi-well plates containing filtered seawater.

-

Compound Application: Various concentrations of the test compound (this compound) are added to the wells. A standard antifoulant, such as CuSO₄, is used as a positive control.

-

Mussel Introduction: Mussels are placed in each well.

-

Observation: After a set incubation period, the number of mussels that have attached to the surface of the wells is counted.

-

Activity Assessment: The attachment-inhibiting activity is determined by comparing the attachment rates in the presence of the test compound to the control.

Quantitative Bioactivity Data

While extensive quantitative data for this compound is limited, its potent antifouling activity has been reported. For other biological activities, data from closely related macrocarpals are presented for a comparative perspective.

Table 3: Antifouling Activity of this compound and Related Compounds

| Compound | Target Organism | Activity | Reference(s) |

| This compound | Mytilus edulis galloprovincialis | Potent attachment-inhibiting activity (1-3 times higher than CuSO₄) | [2, 4] |

| Macrocarpal A | Mytilus edulis galloprovincialis | Potent attachment-inhibiting activity (1-3 times higher than CuSO₄) | [2, 4] |

| Macrocarpal B | Mytilus edulis galloprovincialis | Potent attachment-inhibiting activity (1-3 times higher than CuSO₄) | [2, 4] |

| Macrocarpal E | Mytilus edulis galloprovincialis | Potent attachment-inhibiting activity (1-3 times higher than CuSO₄) | [2, 4] |

| Macrocarpal H | Mytilus edulis galloprovincialis | Potent attachment-inhibiting activity (1-3 times higher than CuSO₄) | [2, 4] |

Table 4: Antimicrobial Activity of Selected Macrocarpals (Reference Data)

| Compound | Target Microorganism | MIC (µg/mL) | Reference(s) |

| Macrocarpal A | Staphylococcus aureus | 0.4 | [9] |

| Macrocarpal A | Bacillus subtilis | < 0.2 | [9] |

| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | |

| Macrocarpal B | Bacillus subtilis | 0.78 - 3.13 | |

| Macrocarpal C | Trichophyton mentagrophytes | 1.95 |

Table 5: DPP-4 Inhibitory Activity of Selected Macrocarpals from E. globulus (Reference Data)

| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) | Reference(s) |

| Macrocarpal A | 500 | ~30% | >500 | [8] |

| Macrocarpal B | 500 | ~30% | >500 | [8] |

| Macrocarpal C | 50 | ~90% | ~35 | [8] |

Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways for this compound have not been fully elucidated. However, studies on other macrocarpals provide insights into their potential mechanisms of action.

Antifungal Mechanism of Action (Inferred from Macrocarpal C)

The antifungal activity of macrocarpals is believed to be a multi-pronged process involving:

-

Disruption of Fungal Cell Membrane: Leading to increased permeability.

-

Generation of Intracellular Reactive Oxygen Species (ROS): Inducing oxidative stress.

-

DNA Fragmentation: Ultimately leading to apoptosis (programmed cell death) of the fungal cell.

DPP-4 Inhibition Signaling Pathway

Macrocarpals have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis.

-

DPP-4 Inactivation: DPP-4 inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).

-

Inhibition by Macrocarpals: By inhibiting DPP-4, macrocarpals increase the levels of active GLP-1.

-

Downstream Effects: Increased GLP-1 stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release, leading to improved glucose control.

Conclusion and Future Directions

This compound, a phloroglucinol-terpene adduct from Eucalyptus species, has demonstrated potent antifouling activity. While this presents a promising avenue for the development of natural, environmentally friendly antifouling agents, a comprehensive understanding of its broader biological activities is still lacking. The detailed data available for the closely related macrocarpals A, B, and C, particularly their antimicrobial and DPP-4 inhibitory effects, suggest that this compound may also possess a range of valuable pharmacological properties.

Future research should focus on:

-

Detailed Bioactivity Profiling of this compound: Quantitative assessment of its antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.

-

Complete Structural Elucidation: Acquisition and publication of detailed NMR and MS data for this compound.

-

Elucidation of Mechanisms of Action: Investigation of the specific molecular targets and signaling pathways modulated by this compound.

-

Optimization of Isolation Protocols: Development of high-yield, scalable methods for the purification of this compound.

Addressing these research gaps will be crucial for unlocking the full therapeutic and commercial potential of this compound and other related compounds from the rich chemical diversity of Eucalyptus species.

A Technical Guide to the Biosynthesis of Phloroglucinols in Eucalyptus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of phloroglucinols in Eucalyptus species. Phloroglucinol (B13840) derivatives, particularly formylated phloroglucinol compounds (FPCs), are a significant class of specialized metabolites found in the Myrtaceae family, with Eucalyptus being a particularly rich source.[1][2][3] These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties, making them of great interest to the pharmaceutical and drug development industries.[1][4] This document outlines the current understanding of the biosynthetic pathways, presents quantitative data on their distribution, details relevant experimental protocols, and provides visual representations of the key processes.

Introduction to Phloroglucinols in Eucalyptus

Phloroglucinols are polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene backbone.[5] In Eucalyptus, these core structures are often elaborately modified, most notably through formylation and conjugation with terpenoid moieties to form complex meroterpenoids.[1][2][4][6] These FPCs, such as macrocarpals and sideroxylonals, are though to play a crucial role in the plant's defense against herbivores and pathogens.[1][2][4] Despite their ecological and potential economic importance, the complete biosynthetic pathways of these complex molecules in Eucalyptus have not been fully elucidated, and much of the current understanding is based on hypothetical pathways derived from the structures of isolated compounds.[1][4][7]

Proposed Biosynthetic Pathway of Formylated Phloroglucinol Compounds (FPCs)

While the precise enzymatic steps remain to be formally studied, a plausible biosynthetic pathway for FPCs in Eucalyptus has been proposed.[1][4] This pathway involves the convergence of two major metabolic routes: the polyketide pathway, giving rise to the phloroglucinol core, and the terpenoid pathway, which produces the terpene moiety.

The formation of complex FPCs is hypothesized to proceed through the following key stages:

-

Formation of the Phloroglucinol Precursor: The phloroglucinol core is likely synthesized via the polyketide pathway, although specific enzymes in Eucalyptus have not been characterized.

-

Synthesis of the Terpene Moiety: A variety of terpene skeletons are found in FPCs, suggesting the involvement of a diverse suite of terpene synthases. For instance, bicyclogermacrene (B1253140) has been proposed as a precursor for some phloroglucinol-sesquiterpene adducts.[7]

-

Coupling of Phloroglucinol and Terpene Moieties: The phloroglucinol and terpene precursors are coupled to form the basic meroterpenoid skeleton. This is thought to be a key step, potentially involving a carbocation-induced reaction.[7][8]

-

Formylation and Other Modifications: The coupled structure undergoes one or more formylation reactions, as well as other modifications such as cyclizations and oxidations, to yield the final diverse array of FPCs found in Eucalyptus.[1][4] The formation of a stable intermediate with an allyl cation is considered a key step in the cyclization process for some compounds.[7]

Below is a diagram illustrating the proposed general biosynthetic pathway for formylated phloroglucinol compounds in Eucalyptus.

Quantitative Distribution of FPCs in Eucalyptus Species

The concentration of FPCs varies significantly among different Eucalyptus species and even between different tissues of the same plant. This variation is important for understanding the ecological roles of these compounds and for identifying high-yielding sources for potential commercial extraction. The following tables summarize the quantitative data on FPC concentrations in various Eucalyptus species.

Table 1: Total FPC Concentration in Leaves of Various Eucalyptus Species

| Eucalyptus Species | Total FPC Concentration (mg g⁻¹ DW) | Reference |

| E. camphora | 65 | [4][9] |

| E. globulus | 41 | [4][9] |

| E. melliodora | up to 52 | [4][9] |

| E. loxophleba ssp. lissophloia | up to 100 | [4][9] |

Table 2: Total FPC Concentration in Different Tissues of Eucalyptus camphora

| Tissue | Total FPC Concentration (mg g⁻¹ DW) | Reference |

| Leaves | 65 | [4][9] |

| Flower Buds | 13 | [4][9] |

| Flowers | 12 | [4][9] |

Table 3: Comparison of FPC Accumulation in Flowers vs. Leaves for Select Eucalyptus Species

| Eucalyptus Species | Relative FPC Accumulation (Flowers vs. Leaves) | Reference |

| E. leucoxylon | ~40 times more in flowers | [9] |

| E. sideroxylon | ~5 times more in flowers | [9] |

| E. viminalis | ~3 times more in flowers | [9] |

Experimental Protocols

The study of FPCs requires robust analytical methods for their extraction, identification, and quantification. The following sections detail a widely used and reliable protocol.

A simple and reliable method for the extraction of FPCs from Eucalyptus tissues has been established.[1][2][4]

Materials:

-

Fresh or freeze-dried Eucalyptus tissue (leaves, flower buds, etc.)

-

Methanol (B129727) (analytical grade)

-

Mortar and pestle or other homogenization equipment

-

Centrifuge

-

Vials for sample storage

Protocol:

-

Weigh a small amount of plant material (e.g., 50 mg of freeze-dried tissue).

-

Homogenize the tissue in a suitable volume of methanol (e.g., 1.5 mL).

-

Vortex the mixture thoroughly and sonicate for 15 minutes.

-

Centrifuge the sample to pellet the solid debris.

-

Carefully transfer the supernatant containing the extracted FPCs to a clean vial for analysis.

Ultra-High-Performance Liquid Chromatography coupled with Diode-Array Detection and Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry is a powerful technique for the analysis of FPCs.[1][2][4]

Instrumentation:

-

UHPLC system with a suitable C18 column

-

Diode-Array Detector (DAD)

-

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

Typical Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over a run time of approximately 15-20 minutes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 1-5 µL

Detection Parameters:

-

DAD: Monitor at 275 nm, which is the maximal absorbance wavelength for many FPCs.[1][4]

-

ESI-MS: Operate in negative ion mode.

-

MS Scan Range: m/z 100-1500

-

MS/MS: Perform data-dependent acquisition to obtain fragmentation patterns for structural elucidation.

Data Analysis:

-

Identification: FPCs are identified based on their retention time, UV absorbance at 275 nm, accurate mass measurement (typically with an error of < 5 ppm), and characteristic fragmentation patterns in the MS/MS spectra.[1]

-

Quantification: Quantification is achieved by creating a calibration curve using authentic analytical standards of known FPCs. The peak area from the chromatogram at 275 nm is used to determine the concentration of the compounds in the sample.[1]

Below is a diagram of the experimental workflow for FPC analysis.

Future Outlook

The study of phloroglucinol biosynthesis in Eucalyptus is a burgeoning field with significant potential. While the fundamental aspects of the biosynthetic pathway have been proposed, further research is needed to identify and characterize the specific enzymes involved, such as the polyketide synthases, terpene synthases, and tailoring enzymes responsible for formylation and cyclization. The application of modern 'omics' technologies, including genomics, transcriptomics, and proteomics, will be instrumental in elucidating the genetic and enzymatic basis of FPC biosynthesis. A deeper understanding of these pathways could enable the metabolic engineering of high-value FPCs for pharmaceutical applications.

References

- 1. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]

- 5. Structural Diversity of Complex Phloroglucinol Derivatives from Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Corrigendum: Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]

Unveiling the Biological Potential of Macrocarpal K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K, a phloroglucinol-β-eudesmol adduct, is a meroterpenoid natural product isolated from Eucalyptus species, notably Eucalyptus globulus. While the broader class of macrocarpals has been investigated for various biological activities, including antimicrobial and enzyme inhibitory effects, specific data on this compound has been limited. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its potent anti-fouling properties. The information presented herein is intended to support further research and development of this promising natural compound.

Known Biological Activities

The most well-documented biological activity of this compound is its potent inhibitory effect on the attachment of the blue mussel, Mytilus edulis galloprovincialis. This anti-fouling activity suggests its potential as a natural alternative to traditional, often toxic, anti-fouling agents used in marine applications.

Anti-fouling Activity

Studies have demonstrated that this compound exhibits significant attachment-inhibiting activity against the blue mussel. In comparative assays, its potency was found to be one to three times higher than that of the standard anti-fouling agent, copper sulfate (B86663) (CuSO₄)[1][2].

Quantitative Data

Quantitative analysis of the anti-fouling activity of this compound has been reported in the context of structure-activity relationship studies of phloroglucinol (B13840) compounds.

Table 1: Anti-fouling Activity of this compound against Mytilus edulis galloprovincialis

| Compound | Logarithmic Activity | Repulsion Energy (kcal/mol) |

| This compound | 2.48 | 174.9 |

Note: The logarithmic activity is a measure of the attachment-inhibiting effect. Higher values indicate greater potency. The repulsion energy is a calculated parameter used in structure-activity relationship studies.

Experimental Protocols

The following is a detailed methodology for the key experiment cited, the blue mussel attachment-inhibiting assay.

Blue Mussel Anti-fouling Assay

Objective: To determine the concentration at which a test compound inhibits the attachment of blue mussels.

Materials:

-

Blue mussels (Mytilus edulis galloprovincialis), 2-3 cm in shell length

-

Test compound (this compound)

-

Standard antifoulant (e.g., CuSO₄)

-

Solvent (e.g., acetone)

-

Artificial seawater

-

Glass petri dishes (9 cm diameter)

Procedure:

-

Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent. A series of dilutions are then made in artificial seawater to achieve the desired final concentrations.

-

Acclimatization of Mussels: Mussels are cleaned of any existing byssus threads and allowed to acclimate in a tank of artificial seawater.

-

Assay Setup: Ten mussels are placed in each petri dish containing 50 mL of the test solution at various concentrations. A control group with only artificial seawater and a positive control group with a standard antifoulant are also prepared.

-

Incubation: The petri dishes are incubated at a constant temperature (e.g., 20°C) for a specified period (e.g., 24 hours) in the dark.

-

Assessment of Attachment: After the incubation period, the number of mussels that have attached to the petri dish surface with byssus threads is counted.

-

Data Analysis: The percentage of attachment inhibition is calculated for each concentration. The EC₅₀ value (the concentration that causes 50% inhibition of attachment) is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or the precise molecular mechanisms of action through which this compound exerts its anti-fouling activity. The general understanding for related phloroglucinol compounds suggests that they may act as repellents rather than having a biocidal effect. Further research is required to elucidate the specific pathways involved in this compound's bioactivity.

Visualizations

Experimental Workflow: Blue Mussel Anti-fouling Assay

Caption: Workflow for the blue mussel anti-fouling assay.

Conclusion

This compound has been identified as a potent natural anti-fouling agent, demonstrating superior activity compared to the standard biocide, copper sulfate. While quantitative data on its attachment-inhibiting properties against the blue mussel are available, further research is needed to fully characterize its biological activity profile. Specifically, elucidation of its mechanism of action and investigation into other potential therapeutic applications are warranted. The detailed experimental protocol provided in this guide serves as a foundation for future studies on this promising marine natural product.

References

Macrocarpal K and its derivatives in natural product chemistry

An In-depth Technical Guide to Macrocarpal K and its Derivatives in Natural Product Chemistry

Introduction

Macrocarpals are a class of formylated phloroglucinol (B13840) meroterpenoids, complex natural products primarily isolated from various Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1][2][3] These compounds are characterized by a phloroglucinol core linked to a terpenoid moiety, resulting in a diverse array of structures with significant biological activities.[3] this compound, along with its derivatives, has garnered considerable attention from researchers in natural product chemistry, medicinal chemistry, and drug development due to its potent antimicrobial and enzyme-inhibitory properties.[1]

This technical guide provides a comprehensive overview of this compound and its related compounds. It details their chemical diversity, isolation protocols, biological activities with corresponding quantitative data, and mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.

Chemical Diversity of Macrocarpals

Macrocarpals are structurally complex, typically consisting of a phloroglucinol dialdehyde (B1249045) linked to a diterpene or sesquiterpene unit. A number of derivatives, designated by letters (e.g., A, B, C, K), have been isolated and characterized. These derivatives often exist as epimeric pairs, differing in the stereochemistry at the point of connection between the phloroglucinol and terpene moieties. The unique chemical architecture of these compounds contributes to their diverse biological functions.

Table 1: Physicochemical Properties of Selected Macrocarpals

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source(s) | CAS Number | Reference(s) |

| Macrocarpal A | C₂₈H₄₀O₆ | 472.6 | E. macrocarpa, E. globulus | 126793-93-7 | |

| Macrocarpal B | C₂₈H₄₀O₆ | 472.6 | E. macrocarpa, E. globulus | 142647-69-6 | |

| Macrocarpal C | C₂₈H₄₀O₆ | 472.6 | E. globulus | 142628-53-3 | |

| Macrocarpal D | C₂₈H₄₀O₆ | 472.6 | E. macrocarpa | 142647-71-0 | |

| Macrocarpal G | C₂₈H₃₈O₅ | 454.6 | E. macrocarpa | 142628-55-5 | |

| Macrocarpal H | C₂₈H₃₈O₅ | 454.6 | E. globulus | 179388-53-5 | |

| Macrocarpal I | C₂₈H₃₈O₅ | 454.6 | E. globulus | 179388-54-6 | |

| Macrocarpal J | C₂₈H₃₈O₅ | 454.6 | E. globulus | 179603-47-5 | |

| This compound | C₂₈H₄₀O₆ | 472.6 | E. macrocarpa, E. globulus | 218290-59-6 |

Isolation and Purification

The extraction and isolation of macrocarpals from Eucalyptus leaves is a multi-step process involving solvent extraction, fractionation, and chromatography. The general workflow is designed to separate these moderately polar compounds from other plant metabolites.

Biological Activities and Quantitative Data

Macrocarpals exhibit a broad spectrum of biological activities, with antimicrobial and enzyme inhibition being the most extensively studied.

Antimicrobial Activity

Several macrocarpals have demonstrated potent activity against a range of pathogens, including bacteria and fungi. Macrocarpal A is notably active against Gram-positive bacteria, while Macrocarpal C shows strong antifungal properties. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of this activity.

Table 2: Comparative Antimicrobial Activity of Macrocarpals

| Compound | Target Microorganism | MIC (µg/mL) | Reference(s) |

| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | |

| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 | |

| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | |

| Macrocarpal H | Streptococcus mutans | 0.20 | |

| Macrocarpal I | Streptococcus mutans | 6.25 | |

| Macrocarpal J | Streptococcus mutans | 3.13 |

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Certain macrocarpals have been identified as inhibitors of Dipeptidyl Peptidase 4 (DPP-4), an enzyme that is a key therapeutic target for type 2 diabetes. Macrocarpal C, in particular, has shown potent inhibitory activity. Its unique inhibition curve suggests a mechanism involving self-aggregation at higher concentrations.

Table 3: Comparative DPP-4 Inhibitory Activity of Macrocarpals

| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) | Reference(s) |

| Macrocarpal A | 500 | ~30% | >500 | |

| Macrocarpal B | 500 | ~30% | >500 | |

| Macrocarpal C | 50 | ~90% | ~35 |

Mechanisms of Action and Signaling Pathways

Antifungal Mode of Action of Macrocarpal C

The antifungal activity of Macrocarpal C against dermatophytes like T. mentagrophytes is a multi-faceted process that culminates in fungal cell apoptosis. The mechanism involves the disruption of the cell membrane, leading to increased permeability, which in turn triggers the production of intracellular reactive oxygen species (ROS) and subsequent DNA fragmentation.

DPP-4 Inhibition Signaling Pathway

DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, macrocarpals prevent the breakdown of GLP-1. Elevated levels of active GLP-1 then stimulate the pancreas to increase insulin (B600854) secretion and suppress glucagon (B607659) release, ultimately leading to improved glycemic control.

Detailed Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Macrocarpal Solutions: Dissolve the purified macrocarpal in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare a series of twofold dilutions in a 96-well microtiter plate using an appropriate sterile growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi).

-

Preparation of Inoculum: Culture the test microorganism on an appropriate agar (B569324) plate. Prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the macrocarpal dilutions. Include positive (microorganism with no compound) and negative (medium only) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the macrocarpal that causes complete visual inhibition of microbial growth.

Protocol: Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

This fluorometric assay protocol is adapted from methodologies used to screen for DPP-4 inhibitors.

-

Reagents and Materials: Human recombinant DPP-4 enzyme, DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin), assay buffer (e.g., Tris-HCl, pH 7.5), 96-well black microplates, and a fluorescence plate reader.

-

Assay Procedure: In the wells of a 96-well microplate, add the assay buffer, the DPP-4 enzyme solution, and the macrocarpal solution at various concentrations. Allow the plate to incubate at 37°C for 10 minutes to permit binding between the inhibitor and the enzyme.

-

Enzymatic Reaction: Initiate the reaction by adding the DPP-4 substrate to each well.

-

Incubation and Measurement: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). Measure the fluorescence of the product (7-amino-4-methylcoumarin) using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the macrocarpal relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

This compound and its derivatives from Eucalyptus species represent a compelling class of natural products with significant therapeutic potential. Their demonstrated antimicrobial and DPP-4 inhibitory activities warrant further investigation. Future research should focus on several key areas:

-

Total Synthesis: Development of efficient total synthesis routes would enable access to larger quantities of these compounds and their analogues for extensive biological testing.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives will help elucidate the key structural features responsible for their biological activities, guiding the design of more potent and selective agents.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising macrocarpal derivatives.

-

Exploration of Other Biological Targets: The structural complexity of macrocarpals suggests they may interact with other biological targets, and broader screening efforts could uncover novel therapeutic applications.

References

Preliminary Antimicrobial Screening of Macrocarpal K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a member of the phloroglucinol-diterpenoid class of natural products isolated from various Eucalyptus species.[1][2][3] These compounds, including the closely related Macrocarpals A, B, and C, have garnered significant interest within the scientific community for their potential as antimicrobial agents. This technical guide provides a comprehensive overview of the preliminary antimicrobial screening methodologies relevant to this compound, drawing upon the established protocols and findings from its structural analogs. The primary mechanism of action for these compounds is believed to involve the disruption of microbial cell walls and membranes, leading to growth inhibition and cell death.[1][4]

Data Presentation: Antimicrobial Activity of Macrocarpals

The following tables summarize the reported minimum inhibitory concentrations (MICs) for various macrocarpals against a range of microorganisms. This data provides a comparative baseline for the anticipated antimicrobial spectrum of this compound.

Table 1: Antibacterial Activity of Macrocarpals

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [5] |

| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 | [5] |

| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | [4] |

| Macrocarpal B | Bacillus subtilis | 0.78 - 3.13 | [4] |

| Macrocarpal B | Micrococcus luteus | 0.78 - 3.13 | [4] |

| Macrocarpal B | Mycobacterium smegmatis | 0.78 - 3.13 | [4] |

| Macrocarpals A, B, C | Porphyromonas gingivalis | Inhibited | [6] |

| Macrocarpals A, B, C | Prevotella intermedia | Inhibited | [6] |

| Macrocarpals A, B, C | Prevotella nigrescens | Inhibited | [6] |

| Macrocarpals A, B, C | Treponema denticola | Inhibited | [6] |

Table 2: Antifungal Activity of Macrocarpals

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and reproducibility of antimicrobial screening results. The following are standard protocols adapted from studies on macrocarpals.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

-

Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of decreasing concentrations.

-

Inoculum Preparation: Prepare a standardized microbial suspension, typically equivalent to a 0.5 McFarland standard, in the appropriate broth.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for fungi).[4][7]

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4]

Protocol 2: Agar (B569324) Dilution Assay for MIC Determination

This method is an alternative to broth microdilution, particularly for certain types of bacteria.

-

Preparation of Stock Solution: As described in Protocol 1.

-

Preparation of Agar Plates: Prepare a series of agar plates (e.g., Nutrient Agar or Mueller-Hinton Agar) containing serial dilutions of this compound.[5]

-

Inoculum Preparation: As described in Protocol 1.

-

Inoculation: Spot a standardized volume of the microbial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of the microorganism on the agar surface.[5]

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the preliminary antimicrobial screening of a natural product like this compound.

Caption: Workflow for Preliminary Antimicrobial Screening.

Proposed Mechanism of Action: Signaling Pathway Disruption

Based on studies of related compounds, this compound likely exerts its antimicrobial effect by disrupting the bacterial cell membrane and inducing oxidative stress.

Caption: Proposed Antimicrobial Mechanism of this compound.

References

- 1. This compound | 218290-59-6 | TIA29059 | Biosynth [biosynth.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Macrocarpals: A Technical Guide

Introduction

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The antibacterial efficacy of macrocarpals is quantified by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC values for various macrocarpals against a range of bacterial strains.

| Macrocarpal | Bacterial Strain | MIC (µg/mL) | Reference |

| Macrocarpal A | Staphylococcus aureus | 16 | [1] |

| Macrocarpals B-F | Staphylococcus aureus | 0.78 - 3.13 | [2] |

| Bacillus subtilis | 0.78 - 3.13 | [2] | |

| Micrococcus luteus | 0.78 - 3.13 | [2] | |

| Mycobacterium smegmatis | 0.78 - 3.13 | [2] | |

| Macrocarpal B | Porphyromonas gingivalis | Inhibited | |

| Prevotella intermedia | Inhibited | ||

| Prevotella nigrescens | Inhibited | ||

| Treponema denticola | Inhibited | ||

| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | |

| Macrocarpal H | Streptococcus mutans | 0.20 | |

| Macrocarpal I | Streptococcus mutans | 6.25 | |

| Macrocarpal J | Streptococcus mutans | 3.13 |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of macrocarpals involves standardized microbiological assays. The most common methods are the broth microdilution and agar (B569324) dilution methods.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.

a. Preparation of Macrocarpal Stock Solution:

-

Dissolve the purified macrocarpal in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1 mg/mL). The solvent should be selected based on the compound's solubility and its minimal toxicity to the test microorganisms at the final concentration used.

b. Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the macrocarpal stock solution with an appropriate sterile broth medium, such as Mueller-Hinton Broth (MHB).

c. Preparation of Bacterial Inoculum:

-

From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

-

Dilute this standardized suspension in the sterile broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

d. Inoculation and Incubation:

-

Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted macrocarpal.

-

Include a positive control (broth with inoculum, no macrocarpal) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours. For anaerobic bacteria like P. gingivalis, an anaerobic chamber or jar should be used.

e. Determination of MIC:

-

After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.

-

The MIC is the lowest concentration of the macrocarpal at which no visible growth is observed.

-

Optionally, results can be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent directly into the agar medium.

a. Preparation of Macrocarpal-Containing Agar Plates:

-

Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold serial dilutions of the macrocarpal.

-

A control plate without any macrocarpal is also prepared.

b. Preparation of Bacterial Inoculum:

-

The test microorganism is cultured in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard.

c. Inoculation and Incubation:

-

The surface of each agar plate is inoculated with the standardized microbial suspension.

-

The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

d. Determination of MIC:

-

The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits the visible growth of the microorganism on the agar surface.

Mandatory Visualization

Experimental Workflow for MIC Determination

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Postulated Antibacterial Mechanism of Macrocarpals

The precise molecular targets of macrocarpals are still under investigation; however, studies on related phloroglucinol (B13840) derivatives suggest a multi-faceted mechanism of action.

Caption: Postulated antibacterial mechanisms of action for macrocarpals.

The primary modes of action are believed to involve the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS). Damage to the cell membrane can lead to the leakage of intracellular components and dissipation of the membrane potential, ultimately resulting in cell death. Additionally, macrocarpals have been shown to inhibit bacterial enzymes such as proteinases and glucosyltransferases, which are crucial for bacterial growth, metabolism, and virulence.

References

The Antifungal Potential of Macrocarpals: A Technical Guide on Macrocarpal C as a Case Study

A Note to Researchers: As of December 2025, a comprehensive review of scientific literature reveals a significant lack of available data specifically detailing the antifungal properties of Macrocarpal K . In contrast, substantial research has been conducted on the closely related compound, Macrocarpal C , elucidating its potent antifungal activity and mechanism of action against various pathogenic fungi. This technical guide will, therefore, focus on the well-documented antifungal properties of Macrocarpal C as a representative model for this class of compounds. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed overview of the current understanding of macrocarpal antifungal activity, with the acknowledgment that further research is imperative to explore the potential of other macrocarpal derivatives, including this compound.

Introduction to Macrocarpals and Their Antifungal Significance

Macrocarpals are a group of phloroglucinol-diterpenoid derivatives predominantly isolated from plants of the Eucalyptus genus.[1] These compounds have garnered scientific interest due to their diverse biological activities, including antibacterial and antifungal properties.[1][2] Macrocarpal C, in particular, has been identified as a major antifungal component in extracts of Eucalyptus globulus leaves.[3][4] This guide provides an in-depth analysis of the antifungal characteristics of Macrocarpal C, focusing on its efficacy against pathogenic fungi, its mechanism of action, and the experimental methodologies used in its evaluation.

Quantitative Antifungal Activity of Macrocarpal C

The antifungal efficacy of Macrocarpal C has been quantitatively assessed against several pathogenic fungi, primarily through the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The available data for Macrocarpal C is summarized in the table below.

| Fungal Species | Type of Fungus | Minimum Inhibitory Concentration (MIC) of Macrocarpal C (µg/mL) | Reference Compound | MIC of Reference Compound (µg/mL) |

| Trichophyton mentagrophytes | Dermatophyte | 1.95 | Terbinafine hydrochloride | 0.625 |

| Nystatin | 1.25 | |||

| Trichophyton rubrum | Dermatophyte | 1.95 | - | - |

| Paecilomyces variotii | Dermatophyte | - | - | - |

Data extracted from Wong et al., 2015. Note: A specific MIC value for Paecilomyces variotii was mentioned as inhibited, but the exact concentration was not provided in the primary source.

Mechanism of Antifungal Action

The antifungal activity of Macrocarpal C against Trichophyton mentagrophytes is attributed to a multi-faceted mechanism that ultimately leads to fungal cell death. The primary modes of action are:

-

Increased Fungal Membrane Permeability: Macrocarpal C treatment leads to a significant increase in the permeability of the fungal cell membrane. This disruption of membrane integrity is a key factor in its antifungal effect.

-

Induction of Intracellular Reactive Oxygen Species (ROS) Production: The compound triggers an elevation in the levels of intracellular ROS. The accumulation of ROS leads to oxidative stress, damaging cellular components and contributing to cell death.

-

Induction of Apoptosis via DNA Fragmentation: Macrocarpal C has been shown to induce apoptosis in fungal cells, a process characterized by programmed cell death. This is evidenced by the detection of DNA fragmentation within the fungal cells following treatment.

The proposed signaling pathway for the antifungal action of Macrocarpal C is depicted in the following diagram:

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to evaluate the antifungal properties of Macrocarpal C.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Macrocarpal C against filamentous fungi is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

Workflow for MIC Determination:

Detailed Steps:

-

Preparation of Macrocarpal C Dilutions: A stock solution of Macrocarpal C is serially diluted in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) to achieve a range of concentrations.

-

Preparation of Fungal Inoculum: The fungal isolate is cultured on potato dextrose agar. Spores are harvested and suspended in sterile saline containing 0.05% Tween 80. The suspension is adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

-

Inoculation: In a 96-well microtiter plate, 100 µL of each Macrocarpal C dilution is mixed with 100 µL of the fungal inoculum.

-

Incubation: The plate is incubated at 35°C for 48 to 72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of Macrocarpal C at which no visible fungal growth is observed.

Fungal Membrane Permeability Assay

This assay utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised plasma membranes.

Methodology:

-

Fungal cells are treated with Macrocarpal C at its MIC for a specified time.

-

SYTOX Green is added to the cell suspension.

-

The fluorescence intensity is measured using a fluorometer. An increase in fluorescence indicates an increase in membrane permeability.

Reactive Oxygen Species (ROS) Production Assay

The production of intracellular ROS is measured using the fluorescent probe 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA).

Methodology:

-

Fungal cells are treated with Macrocarpal C at its MIC.

-

The cells are then incubated with carboxy-H2DCFDA.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured.

DNA Fragmentation Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Methodology:

-

Fungal cells are treated with Macrocarpal C.

-

The cells are fixed and permeabilized.

-

The TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, is added.

-

The incorporation of labeled dUTP at the 3'-OH ends of fragmented DNA is detected by fluorescence microscopy or flow cytometry.

Conclusion and Future Directions

The available evidence strongly supports the potent antifungal activity of Macrocarpal C, particularly against dermatophytes. Its mechanism of action, involving the disruption of membrane integrity, induction of oxidative stress, and promotion of apoptosis, highlights its potential as a lead compound for the development of new antifungal agents.

The significant gap in knowledge regarding the antifungal properties of this compound and other macrocarpal derivatives presents a compelling area for future research. Investigations into the structure-activity relationships within the macrocarpal family could unveil compounds with enhanced efficacy, a broader spectrum of activity, and improved pharmacological profiles. Further studies are warranted to explore the in vivo efficacy and safety of these promising natural products.

References

Macrocarpal K: A Phloroglucinol Derivative with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a naturally occurring phloroglucinol-diterpene conjugate isolated from the leaves of several Eucalyptus species, notably Eucalyptus macrocarpa.[1] As a member of the macrocarpal family of compounds, it shares a common structural scaffold with other bioactive molecules that have demonstrated a range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound and its potential therapeutic applications, with a focus on its antimicrobial, anti-inflammatory, and anti-diabetic properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and development.

Physicochemical Properties

This compound is characterized by a phloroglucinol (B13840) core linked to a diterpene moiety. Its chemical structure and properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₈H₄₀O₆ |

| Molecular Weight | 472.6 g/mol |

| Appearance | Expected to be a yellowish powder |

| General Class | Phloroglucinol dialdehyde (B1249045) diterpene |

Potential Therapeutic Applications

The therapeutic potential of this compound is inferred from its structural similarity to other well-studied macrocarpals and preliminary evidence of its biological activity. The primary areas of interest include its use as an antimicrobial, anti-inflammatory, and anti-diabetic agent.

Antimicrobial Activity

This compound is expected to possess significant antimicrobial properties, a characteristic feature of the macrocarpal family. While specific data for this compound is limited, the activities of its analogues provide a strong rationale for its investigation as an antibacterial and antifungal agent.

Antibacterial Activity: Macrocarpals have demonstrated potent activity, particularly against Gram-positive bacteria. The proposed mechanism of action involves the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS).

Antifungal Activity: The antifungal mechanism of macrocarpals is believed to be multifaceted. Studies on the closely related Macrocarpal C have shown that it can induce fungal cell death by increasing membrane permeability, stimulating ROS production, and causing DNA fragmentation.[2]

Quantitative Data on Related Macrocarpals (MIC in µg/mL)

| Microorganism | Macrocarpal A | Macrocarpal B | Macrocarpal C |

| Staphylococcus aureus | <0.2 - 0.4 | 0.78 - 3.13 | 3.13 |

| Bacillus subtilis | <0.2 | 0.78 - 3.13 | - |

| Micrococcus luteus | - | 0.78 - 3.13 | 1.56 |

| Trichophyton mentagrophytes | - | - | 1.95 |

Data compiled from multiple sources.[3][4][5]

Anti-Diabetic Potential: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Inhibitors of dipeptidyl peptidase-4 (DPP-4) are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They act by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in regulating insulin (B600854) secretion and glucose homeostasis. Several macrocarpals, including A, B, and C, have been identified as DPP-4 inhibitors. Macrocarpal C, in particular, has shown potent inhibitory activity. Given the structural similarities, this compound is a promising candidate for investigation as a novel DPP-4 inhibitor.

Quantitative Data on DPP-4 Inhibition by Related Macrocarpals

| Compound | Inhibition (%) at 500 µM | IC₅₀ (µM) |

| Macrocarpal A | 30 | >500 |

| Macrocarpal B | 30 | >500 |

| Macrocarpal C | 90 (at 50 µM) | ~35 |

Data from a study on macrocarpals A, B, and C.

Anti-Inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Natural products are a rich source of novel anti-inflammatory agents. The phloroglucinol scaffold, a key feature of this compound, is present in many compounds with known anti-inflammatory properties. While direct evidence for this compound is not yet available, extracts from plants containing macrocarpals have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) in cellular models of inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Serially dilute the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

DPP-4 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute recombinant human DPP-4 enzyme in assay buffer.

-

Prepare a solution of the fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the DPP-4 enzyme solution to each well.

-

Add various concentrations of this compound or a known DPP-4 inhibitor (positive control) to the wells. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the DPP-4 substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission) over time.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

-

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a short period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL). Include a positive control (LPS only) and a negative control (untreated cells).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound and determine the IC₅₀ value.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Potential Signaling Pathways

Based on the known activities of related phloroglucinols, several signaling pathways are likely to be modulated by this compound.

Antimicrobial Action: Disruption of Fungal Cell Homeostasis

The antifungal activity of macrocarpals is hypothesized to involve a multi-pronged attack on fungal cells. This can be visualized as a signaling cascade initiated by the interaction of this compound with the fungal cell membrane.

Anti-Inflammatory Action: Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. A plausible mechanism for this compound is the inhibition of IκBα phosphorylation, which would prevent the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Conclusion and Future Directions

This compound represents a promising natural product with the potential for development into a therapeutic agent for various conditions. Its demonstrated antimicrobial activity, coupled with the anti-diabetic and anti-inflammatory potential suggested by related compounds, warrants further investigation. Future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In-depth Biological Characterization:

-

Determination of the full antimicrobial spectrum of this compound, including its activity against clinically relevant drug-resistant strains.

-

Elucidation of its precise mechanisms of action against bacteria and fungi.

-

Confirmation and quantification of its DPP-4 inhibitory activity.

-

Comprehensive evaluation of its anti-inflammatory effects in various in vitro and in vivo models.

-

Investigation of its effects on key inflammatory signaling pathways, such as the MAPK and NF-κB pathways.

-

-

Preclinical Development: Assessment of the pharmacokinetic and toxicological profile of this compound to determine its suitability for further development.

The information and protocols provided in this technical guide serve as a foundation for advancing the scientific understanding of this compound and unlocking its full therapeutic potential.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. static.igem.wiki [static.igem.wiki]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Macrocarpal K from Eucalyptus Leaves

Introduction

Macrocarpal K is a phloroglucinol (B13840) derivative found in the leaves of Eucalyptus species, notably Eucalyptus macrocarpa.[1] These compounds, including this compound, are of significant interest to the scientific community due to their potential therapeutic properties, such as antimicrobial and enzyme-inhibiting activities.[1][2] This document provides detailed protocols for the isolation and purification of this compound from Eucalyptus leaves, intended for researchers, scientists, and professionals in drug development. The methodologies outlined are based on established procedures for the separation of structurally related macrocarpals.[2][3][4]

Data Presentation

The yield of macrocarpals can vary significantly based on the Eucalyptus species, geographical location, and the specific isolation protocol employed. The following table summarizes reported yields for various macrocarpals from Eucalyptus macrocarpa leaves to provide a comparative reference.

| Compound | Starting Material (Dried Leaves) | Yield (mg) | Reference |

| Macrocarpal A | 2880 g | 252.5 | [2][4] |

| Macrocarpal B | 2880 g | 51.9 | [2][4] |

| Macrocarpal C | 2880 g | 20.0 | [2][4] |

| Macrocarpal D | 2880 g | 56.8 | [2][4] |

| Macrocarpal E | 2880 g | 14.6 | [2][4] |

| Macrocarpal F | 2880 g | 11.4 | [2][4] |

| Macrocarpal G | 2880 g | 47.3 | [2][4] |

Experimental Protocols

The isolation and purification of this compound involves a multi-step process, including preparation of the plant material, extraction, solvent partitioning, and chromatographic separation.

Plant Material Preparation

-

Collection and Drying: Collect fresh leaves of Eucalyptus macrocarpa. Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grinding: Grind the dried leaves into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.[3]

Extraction

A two-stage extraction process can be employed to enhance the yield and purity of the target macrocarpals.[5][6]

-